2,6,11,15-Tetramethylhexadecane
Overview
Description
2,6,11,15-Tetramethylhexadecane, also known as Crocetane, is a chemical compound with the molecular formula C20H42 . It has a molecular weight of 282.5475 .
Molecular Structure Analysis
The IUPAC Standard InChI for 2,6,11,15-Tetramethylhexadecane is InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3 . This indicates that the molecule consists of a hexadecane backbone with four methyl groups attached at the 2nd, 6th, 11th, and 15th carbon atoms .Physical And Chemical Properties Analysis
2,6,11,15-Tetramethylhexadecane has a boiling point of 592.0 K . Other physical and chemical properties include a density of 0.784 g/cm3, a flash point of 150.4 °C, an enthalpy of vaporization of 54.24 kJ/mol, and a vapour pressure of 0.00051 mmHg at 25 °C .Scientific Research Applications
Geochemical Biomarkers
GC–MS Analysis for Archaeal Biomarkers : Crocetane and phytane, hydrocarbon biomarkers for archaea in geological environments, can be completely separated using a series of derivatized cyclodextrin capillary GC stationary phases. This separation is critical for geochemical information, as the synthesis and stereochemistry of these biomarkers provide insights into environmental conditions and processes (Huang & Armstrong, 2009).
Environmental Diagnostic Biomarker : Crocetane serves as an environmental diagnostic biomarker for anaerobic methane oxidation and photic zone euxinia. Its detection is challenging due to co-elution with phytane on many GC capillary columns, but recent advances have improved its separation, facilitating environmental analyses (Spaak et al., 2016).
Physical Properties and Synthesis
- Physical Properties of Squalane and Analogues : The study of the physical properties of 2,6,11,15-Tetramethylhexadecane and its analogues, including squalane, has revealed critical insights into their freezing points, density, and viscosity. These findings are crucial for understanding their behavior in various applications, including industrial and cosmetic formulations (Nishida et al., 1985).
Molecular and Chemical Studies
Investigation of Solution Conformations : NMR techniques have been employed to explore the solution structures of crocetane complexes. This research is significant for understanding the molecular interactions and conformations of crocetane in various environments, potentially influencing its application in catalysis and material science (Lewison et al., 1989).
Structure of Confined Alkane Fluids : The structural differences between linear and branched alkanes, including 2,6,11,15-Tetramethylhexadecane, confined between solid surfaces, offer insights into their potential applications in nanotechnology and materials science (Cui et al., 2001).
Biotransformation Pathways in Sediments : The biodegradation of phytol to compounds like crocetane in anaerobic sediment slurries provides essential information on the natural transformation processes of these compounds in environmental settings (Grossi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2,6,11,15-tetramethylhexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZXXATNGJPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964656 | |
Record name | Crocetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,11,15-Tetramethylhexadecane | |
CAS RN |
504-44-9 | |
Record name | Crocetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crocetane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crocetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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